molecular formula C23H24N4O4 B2738643 methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate CAS No. 1286724-74-0

methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate

Cat. No.: B2738643
CAS No.: 1286724-74-0
M. Wt: 420.469
InChI Key: JYMAIIFXVMRSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the morpholine ring: This step involves the nucleophilic substitution reaction where morpholine is introduced to the pyrazole ring.

    Acylation: The acylation of the pyrazole derivative with 2-bromoacetyl chloride forms the intermediate compound.

    Esterification: The final step involves the esterification of the intermediate with methyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate: Unique due to its specific combination of functional groups.

    Ethyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(2-(3-piperidino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring and the pyrazole moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-30-23(29)18-9-5-6-10-20(18)24-21(28)16-27-15-19(17-7-3-2-4-8-17)22(25-27)26-11-13-31-14-12-26/h2-10,15H,11-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMAIIFXVMRSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.